molecular formula C12H11NO3 B13219168 Benzyl N-(2-oxobut-3-YN-1-YL)carbamate CAS No. 121505-95-1

Benzyl N-(2-oxobut-3-YN-1-YL)carbamate

Cat. No.: B13219168
CAS No.: 121505-95-1
M. Wt: 217.22 g/mol
InChI Key: OLFXCSUNMWZEBL-UHFFFAOYSA-N
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Description

Benzyl N-(2-oxobut-3-YN-1-YL)carbamate is a carbamate derivative featuring a benzyl group linked to a carbamate moiety, with a 2-oxobut-3-yn-1-yl substituent. Carbamates, in general, are critical intermediates in drug synthesis due to their stability and versatility as protecting groups for amines . The presence of the 2-oxobut-3-yn-1-yl group introduces a ketone and alkyne functionality, which may enhance reactivity in click chemistry or cross-coupling reactions.

Properties

CAS No.

121505-95-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

benzyl N-(2-oxobut-3-ynyl)carbamate

InChI

InChI=1S/C12H11NO3/c1-2-11(14)8-13-12(15)16-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,13,15)

InChI Key

OLFXCSUNMWZEBL-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

It appears there might be a typo in the query. The correct chemical name is likely "Benzyl N-(2-oxobut-3-en-1-yl)carbamate," not "Benzyl N-(2-oxobut-3-YN-1-YL)carbamate". This compound, and similar carbamates, have potential in pharmaceuticals, cosmetics, and chemical research .

Potential Applications of Benzyl N-(2-oxobut-3-en-1-yl)carbamate

Benzyl N-(2-oxobut-3-en-1-yl)carbamate is a chemical compound with a benzyl group attached to a carbamate connected to a 2-oxobut-3-en-1-yl chain. The enone functionality contributes to its reactivity and potential biological activity, making it an interesting subject of study in organic chemistry and medicinal applications.

Scientific Research Applications

  • Pharmaceuticals Benzyl N-(2-oxobut-3-en-1-yl)carbamate may serve as a lead compound for drug development targeting microbial infections due to its potential biological activities. Interaction studies are essential for determining its therapeutic potential and safety profile.
  • Cosmetics Experimental design techniques can optimize the formulation development process to develop stable, safe, and effective cosmetic products . Further research may reveal additional applications in materials science or biochemistry.
  • ** ২০২২-03-07T00:00:00Advances in Dermatology and Allergology** Cosmetic producers must guarantee the safety and stability of their products . A new cosmetic product is subjected to thorough investigation before its introduction to the market and should be studied with respect to its safety and effectiveness .
  • Chemical Synthesis Benzyl N-(2-oxobut-3-en-1-yl)carbamate's versatility in synthetic chemistry allows flexibility in modifying the structure for further studies.

Comparison with Similar Compounds

Key Observations:

Isosorbide-based carbamates () demonstrate how scaffold modifications (e.g., rigid bicyclic structures) influence enzyme selectivity, a property absent in linear carbamates like the target compound .

Biological Activity: Benzyl carbamates on isosorbide () exhibit selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), attributed to steric and electronic effects of the benzyl group. This suggests that substituent positioning significantly impacts pharmacological profiles .

Synthetic Utility :

  • Benzyl carbamates are frequently employed as amine-protecting groups in multi-step syntheses (e.g., ). The alkyne in the target compound could facilitate click chemistry, enabling conjugation to azide-containing biomolecules or polymers .

Reactivity and Stability

  • Hydrolytic Stability: Benzyl carbamates generally exhibit moderate stability under basic conditions but are cleavable via hydrogenolysis (e.g., using Pd/C and H₂). The 2-oxobut-3-yn-1-yl group’s ketone may increase susceptibility to nucleophilic attack compared to simpler alkyl substituents.
  • Thermal Stability : Alkyne-containing carbamates may decompose at elevated temperatures, necessitating controlled reaction conditions.

Pharmacological Potential

While direct data on the target compound’s bioactivity is unavailable, highlights that benzyl carbamate moieties can optimize enzyme inhibition profiles. For instance, isosorbide derivatives with benzyl carbamates show enhanced BuChE selectivity, suggesting that the target compound’s alkyne-ketone system could be tailored for similar applications .

Biological Activity

Benzyl N-(2-oxobut-3-YN-1-YL)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

C12H13NO4\text{C}_{12}\text{H}_{13}\text{N}\text{O}_4

This compound contains a carbamate functional group, which is known for its diverse biological activities, including antimicrobial and anti-cancer properties.

Antimicrobial Activity

Several studies have indicated that carbamate derivatives exhibit significant antimicrobial properties. For instance, research has shown that various carbamate compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-Cancer Properties

The anti-cancer potential of this compound has been highlighted in studies focusing on its ability to inhibit specific proteins associated with cancer cell proliferation. Notably, compounds that interact with Bcl-xL, an anti-apoptotic protein overexpressed in many cancers, have shown promise in inducing apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways critical for cell survival.
  • Induction of Apoptosis : By modulating apoptotic pathways, it can promote programmed cell death in cancer cells.
  • Antioxidant Properties : The potential to scavenge free radicals contributes to its protective effects against oxidative stress in cells .

Study 1: Antimicrobial Efficacy

A high-throughput screening study evaluated the antimicrobial activity of various carbamate derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, suggesting strong antimicrobial properties .

Compound Concentration (µM)% Inhibition
1085
5095

Study 2: Anti-Cancer Activity

In a study assessing the anti-cancer effects on human breast cancer cell lines, this compound demonstrated a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
580
1065
2040

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased annexin V staining in treated cells compared to controls .

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